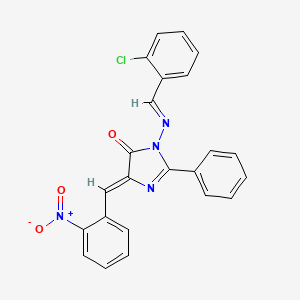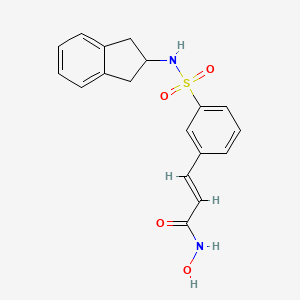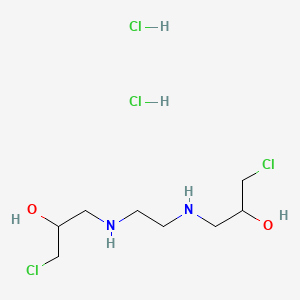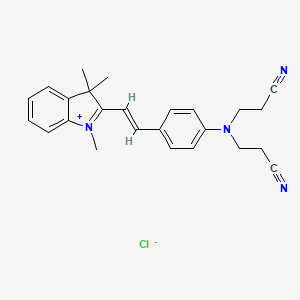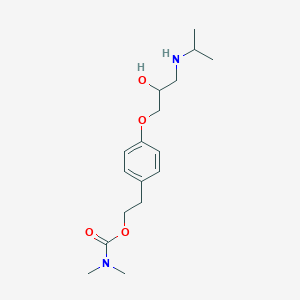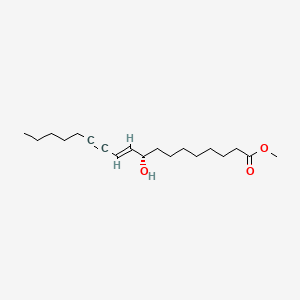
Methyl helenynolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl helenynolate is an organic compound with the molecular formula C19H32O3 It is a derivative of helenynolate, characterized by the presence of a methyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl helenynolate can be synthesized through the base-catalyzed isomerization of epoxy-esters. One common method involves the partial synthesis from methyl crepenynate . The reaction typically requires a base catalyst to facilitate the isomerization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow the principles of the base-catalyzed isomerization process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl helenynolate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one functional group in the molecule is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Methyl helenynolate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism of action of methyl helenynolate involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound exerts its effects through modulation of enzyme activity and interaction with cellular receptors. These interactions can lead to various biological responses, including anti-inflammatory and antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl coriolate: Another epoxy-ester derivative with similar chemical properties.
Methyl vernolate: A related compound used in similar synthetic processes.
Uniqueness
Methyl helenynolate is unique due to its specific molecular structure and the presence of the methyl ester group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
870-09-7 |
|---|---|
Fórmula molecular |
C19H32O3 |
Peso molecular |
308.5 g/mol |
Nombre IUPAC |
methyl (E,9S)-9-hydroxyoctadec-10-en-12-ynoate |
InChI |
InChI=1S/C19H32O3/c1-3-4-5-6-7-9-12-15-18(20)16-13-10-8-11-14-17-19(21)22-2/h12,15,18,20H,3-6,8,10-11,13-14,16-17H2,1-2H3/b15-12+/t18-/m1/s1 |
Clave InChI |
FELTUBZGYRTKDL-NKAIQICCSA-N |
SMILES isomérico |
CCCCCC#C/C=C/[C@H](CCCCCCCC(=O)OC)O |
SMILES canónico |
CCCCCC#CC=CC(CCCCCCCC(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


